molecular formula C15H12ClNO3 B1411073 Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 1984149-91-8

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No.: B1411073
CAS No.: 1984149-91-8
M. Wt: 289.71 g/mol
InChI Key: HDFLUHDQPCKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a pyrrole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a benzofuran intermediate, followed by the introduction of the pyrrole ring through a cyclization reaction. The esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate: shares similarities with other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies.

  • Molecular Formula : C₁₁H₉ClO₄
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 62755-94-6
  • LogP : 2.9685 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of several derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated that the compound exhibited significant cytotoxicity, reducing cell viability to approximately 65% at a concentration of 100 µM after 24 hours, compared to untreated controls.

CompoundCell LineConcentration (µM)Viability (%)
This compoundA54910065
Cisplatin (Control)A54910040

This data suggests that while the compound shows promising anticancer activity, it is less potent than cisplatin, a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In antimicrobial susceptibility tests against various pathogens, the compound demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
MRSA32
E. coli>64
Pseudomonas aeruginosa>64

The results indicate that while this compound is effective against MRSA, it lacks significant activity against Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further research is needed to elucidate these pathways fully.

Properties

IUPAC Name

ethyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-9-10(16)5-6-12(11)20-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFLUHDQPCKBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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